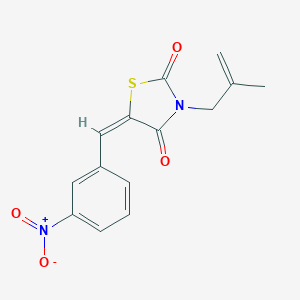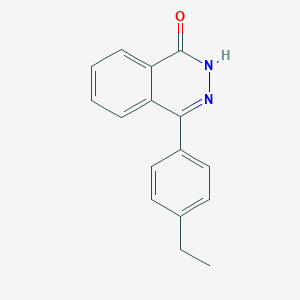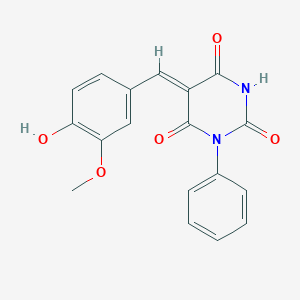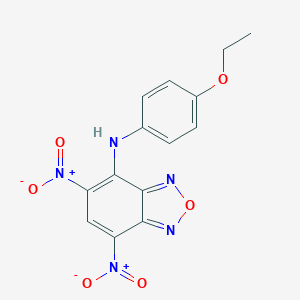![molecular formula C21H25ClN2O5S B413504 N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B413504.png)
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro, methoxy, and sulfonyl group attached to an anilino moiety, along with a tetrahydrofuranylmethyl acetamide group.
Vorbereitungsmethoden
The synthesis of N2-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 5-chloro-2-methoxyaniline, which is then reacted with 4-methylbenzenesulfonyl chloride to form the sulfonyl derivative. This intermediate is further reacted with tetrahydro-2-furanylmethylamine and acetic anhydride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups, leading to the formation of various substituted derivatives. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chloro and methoxy groups may also contribute to binding affinity and specificity. The tetrahydrofuranylmethyl acetamide moiety can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N2-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide include:
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares structural similarities but differs in the presence of a sulfamoyl group instead of a sulfonyl group.
4-chloro-N-methyl-3-[(methylamino)sulfonyl]benzamide: This compound has a similar sulfonyl group but differs in the substitution pattern and the presence of a methylamino group.
2-chloro-5-methylpyridine: Although structurally simpler, this compound shares the chloro and methyl groups, making it a useful comparison for studying the effects of these substituents.
The uniqueness of N2-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide lies in its combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C21H25ClN2O5S |
|---|---|
Molekulargewicht |
453g/mol |
IUPAC-Name |
2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H25ClN2O5S/c1-15-5-8-18(9-6-15)30(26,27)24(19-12-16(22)7-10-20(19)28-2)14-21(25)23-13-17-4-3-11-29-17/h5-10,12,17H,3-4,11,13-14H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
ZNOOCHBVVYXABY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2CCCO2)C3=C(C=CC(=C3)Cl)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2CCCO2)C3=C(C=CC(=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3-Chlorobenzyl)hydrazino]-4,6-di(1-piperidinyl)-1,3,5-triazine](/img/structure/B413421.png)


![4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B413428.png)
![8-[(3-chloro-2-butenyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413431.png)

![1-methyl-3-pentyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B413433.png)

![2-(2-methoxy-5-nitrophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B413435.png)

![2-[(E)-1-phenylprop-1-en-2-yl]-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B413438.png)
![2-{5-nitro-2-thienyl}-2,3,6,7,8,9-hexahydro[1]benzothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B413439.png)

![(4Z)-2-(4-bromophenyl)-4-[4-(dimethylamino)benzylidene]-5-hydroxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B413442.png)
